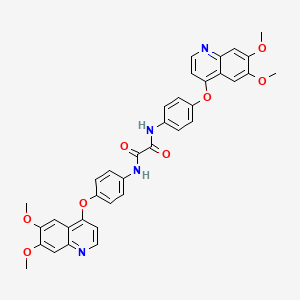
N1,N2-Bis(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1,N2-Bis(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)oxalamide is a complex organic compound with the molecular formula C36H30N4O8 and a molecular weight of 646.7 g/mol . This compound is known for its unique structure, which includes two quinoline moieties connected through an oxalamide linkage. It is often used as a reference standard in pharmaceutical research and development.
Métodos De Preparación
The synthesis of N1,N2-Bis(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)oxalamide typically involves the reaction of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline with oxalyl chloride. The reaction is carried out in an organic solvent such as dichloromethane under an inert atmosphere to prevent oxidation . The reaction mixture is then purified using column chromatography to obtain the desired product in high purity.
Análisis De Reacciones Químicas
N1,N2-Bis(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The quinoline moieties can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups on the quinoline rings can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified quinoline or oxalamide structures .
Aplicaciones Científicas De Investigación
N1,N2-Bis(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)oxalamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is used in pharmaceutical research to develop new drugs and to study drug metabolism and pharmacokinetics.
Mecanismo De Acción
The mechanism of action of N1,N2-Bis(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)oxalamide is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The quinoline moieties in the compound can intercalate with DNA, potentially disrupting DNA replication and transcription. Additionally, the compound may inhibit certain enzymes involved in cellular metabolism, leading to cytotoxic effects .
Comparación Con Compuestos Similares
N1,N2-Bis(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)oxalamide can be compared with other similar compounds, such as:
Cabozantinib: A tyrosine kinase inhibitor used in cancer treatment, which also contains a quinoline moiety.
Quinoline derivatives: Compounds like chloroquine and quinine, which are used as antimalarial drugs and share structural similarities with the quinoline moieties in this compound.
The uniqueness of this compound lies in its oxalamide linkage, which provides distinct chemical and biological properties compared to other quinoline derivatives .
Propiedades
Fórmula molecular |
C36H30N4O8 |
|---|---|
Peso molecular |
646.6 g/mol |
Nombre IUPAC |
N,N'-bis[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]oxamide |
InChI |
InChI=1S/C36H30N4O8/c1-43-31-17-25-27(19-33(31)45-3)37-15-13-29(25)47-23-9-5-21(6-10-23)39-35(41)36(42)40-22-7-11-24(12-8-22)48-30-14-16-38-28-20-34(46-4)32(44-2)18-26(28)30/h5-20H,1-4H3,(H,39,41)(H,40,42) |
Clave InChI |
DBSPXOCQJKWNHB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)C(=O)NC4=CC=C(C=C4)OC5=C6C=C(C(=CC6=NC=C5)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















